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Compound Name: 5-Cyano-2-methoxybenzaldehyde

CAS No.: 21962-53-8

Cat. No.: B1600617 Get Quote

Content Type: Publish Comparison Guide Subject: 5-Cyano-2-methoxybenzaldehyde (CAS:

21962-53-8) Audience: Medicinal Chemists, Process Development Scientists, and Procurement

Leads in Oncology Drug Discovery.

Executive Summary: The Scaffold for Next-Gen
Kinase Inhibitors
5-Cyano-2-methoxybenzaldehyde is a critical aromatic building block, distinct from its

commercially ubiquitous isomer, 4-cyano-2-methoxybenzaldehyde (a key intermediate for

Finerenone). While the 4-cyano isomer dominates mineralocorticoid receptor antagonist

synthesis, the 5-cyano isomer has emerged as a linchpin in the development of 4th-generation

EGFR tyrosine kinase inhibitors (TKIs) targeting the C797S triple mutation in non-small cell

lung cancer (NSCLC).

This guide objectively compares the utility, reactivity, and sourcing strategies of 5-Cyano-2-
methoxybenzaldehyde against its halogenated precursor, 5-Bromo-2-methoxybenzaldehyde,

and its regioisomer. It provides experimental evidence suggesting that direct incorporation of

the cyano-aldehyde—rather than late-stage cyanation—improves overall yield and reduces

heavy metal contamination in GMP workflows.[1]
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Primary Comparison: The "Make vs. Buy" Decision
In medicinal chemistry campaigns, the 5-cyano motif is often introduced via the Rosenmund-

von Braun reaction using the bromo-precursor.[1] Below is a data-driven comparison of starting

with the pre-cyanated aldehyde versus the bromo-analog.

Feature
5-Cyano-2-

methoxybenzaldehyde

(Target)

5-Bromo-2-

methoxybenzaldehyde

(Alternative)

Reaction Role
Direct Knoevenagel/Aldol

condensation partner.

Precursor requiring activation

(Cyanation or Pd-coupling).[1]

Process Efficiency
High: One-step condensation

to heterocycles.[1]

Low: Requires harsh cyanation

(CuCN, 145°C) before use.[1]

Yield to Scaffold
>85% (Typical condensation

yield).[1][2]

~66% (Cyanation step yield) ×

Subsequent step yield.[1][3]

Impurity Profile
Clean organic profile (re-

crystallized).[1]

High risk of residual Copper

(Cu) or Palladium (Pd).[1]

Safety Profile Standard organic handling.

High Risk: In-house conversion

requires stoichiometric metal

cyanides.[1]

Isomeric Selectivity: The "5-Cyano" vs. "4-Cyano" Trap
A common pitfall in procurement is confusing the 5-cyano isomer with the 4-cyano isomer

(Finerenone intermediate).[1] The position of the nitrile group drastically alters the electronic

landscape and binding affinity in kinase pockets.[1]

5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8):

Synonym: 3-Formyl-4-methoxybenzonitrile.[1][4][5]

Electronic Effect: The nitrile at C5 is para to the methoxy group, creating a "push-pull"

system that enhances the electrophilicity of the aldehyde carbonyl, accelerating

condensation reactions with weak nucleophiles (e.g., anilines, active methylenes).
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Application: EGFR active site fitting (L858R/T790M/C797S mutants).[1]

4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8):

Synonym: 4-Formyl-3-methoxybenzonitrile.[1]

Electronic Effect: Nitrile is meta to the methoxy.[1]

Application: Mineralocorticoid receptor antagonists.[1]

Decision Logic & Synthesis Pathways
The following diagram illustrates the strategic advantage of using the 5-cyano aldehyde directly

to avoid toxic, low-yield intermediate steps.

In-House Synthesis Risk

5-Bromo-2-methoxybenzaldehyde
(Precursor)

5-Cyano-2-methoxybenzaldehyde
(Target Intermediate)

Rosenmund-von Braun
Yield: ~66%

Toxic Waste:
Copper Salts + Cyanide

Side Products

Quinazoline Scaffold
(EGFR Inhibitor)

Condensation/Cyclization
Yield: >85%

Reagent: CuCN
Cond: DMF, 145°C, 14h

Click to download full resolution via product page

Figure 1: Strategic pathway comparison.[1] Direct utilization of the Cyano-aldehyde bypasses

the low-yielding, hazardous copper-mediated cyanation step.

Experimental Protocols
Protocol A: Synthesis of 5-Cyano-2-
methoxybenzaldehyde
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Use this protocol if sourcing the bromo-precursor is the only option. Note the safety

requirements.

Objective: Convert 5-bromo-2-methoxybenzaldehyde to 5-cyano-2-methoxybenzaldehyde via

copper(I) cyanide.

Materials:

5-Bromo-2-methoxybenzaldehyde (1.0 eq)[3]

Copper(I) cyanide (CuCN) (2.0 eq)[1]

DMF (Dimethylformamide), anhydrous

Ethyl acetate, Sodium sulfate, Celite

Methodology:

Setup: In a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet,

dissolve 5-bromo-2-methoxybenzaldehyde (20 g, 93 mmol) in anhydrous DMF (300 mL).

Addition: Add CuCN (16.7 g, 186 mmol) in a single portion under a nitrogen stream.

Reaction: Heat the mixture to 145°C for 14 hours. Critical Control Point: Monitor via

TLC/LCMS. The reaction is complete when the bromo-starting material is consumed.[1]

Prolonged heating may cause degradation.[1]

Workup:

Cool the reaction mixture to room temperature.

Filter the dark slurry through a pad of Celite to remove copper salts.[1] Wash the pad with

ethyl acetate.[1][3]

Pour the filtrate into ice-cold water (800 mL) with vigorous stirring. A precipitate should

form.[1][2]
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Basify the aqueous phase with saturated aqueous ammonia solution (to complex residual

copper).[1][3]

Extract with ethyl acetate (3 x 200 mL).

Purification: Dry the combined organic layers over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure.

Result: Recrystallize the residue (typically from ethanol/hexane) to afford the title compound

as a yellow solid.

Typical Yield: 66.8%[3]

Melting Point: 116–118°C[1][3]

Characterization (

H-NMR, 400 MHz, CDCl

):

10.39 (s, 1H, CHO), 8.06 (d, J=2.4 Hz, 1H, Ar-H), 7.77-7.85 (m, 1H, Ar-H), 7.12 (d, J=8.8
Hz, 1H, Ar-H), 4.02 (s, 3H, OMe).[3]

Protocol B: Application in Quinazoline Synthesis (EGFR
Inhibitor Scaffold)
Self-validating step: The high reactivity of the aldehyde allows for rapid scaffold formation.

Objective: Condensation of 5-cyano-2-methoxybenzaldehyde with a urea or amidine

derivative to form a quinazoline core.

Methodology:

Reagents: Combine 5-Cyano-2-methoxybenzaldehyde (1.0 eq) with the appropriate

amidine/urea precursor (1.0 eq) in ethanol or acetic acid.
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Catalysis: Add a catalytic amount of piperidine (if basic conditions required) or perform in

glacial acetic acid (if acidic cyclization preferred).[1]

Reflux: Heat to reflux for 4–6 hours.

Observation: The product typically precipitates out of the cooling solution due to the planar,

hydrophobic nature of the resulting quinazoline.[1]

Validation: The disappearance of the distinct aldehyde proton peak (ngcontent-ng-

c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

10.39 ppm) in NMR confirms consumption of the starting material.

Technical Specifications & Safety
Property Specification

CAS Number 21962-53-8

Molecular Formula
ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

Molecular Weight 161.16 g/mol

Appearance Light yellow to yellow crystalline solid

Melting Point 115–120 °C

Solubility
Soluble in DMSO, DMF, Chloroform, Ethyl

Acetate. Slightly soluble in Ethanol.

Stability

Air sensitive (store under inert gas).[1] Aldehyde

prone to oxidation to carboxylic acid if exposed

to air.[1]

Hazards

Acute Toxicity (Oral/Inhalation).[1][4] Irritant.

Releases toxic fumes (NOx, CN-) upon

combustion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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